

Roquefortine E (C27H31N5O2): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Roquefortine E	
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An In-depth Examination of a Rare Diketopiperazine Alkaloid for Scientific and Drug Development Professionals

Introduction

Roquefortine E is a naturally occurring diketopiperazine alkaloid with the molecular formula C27H31N5O2. First isolated from an Australian soil isolate of the ascomycete Gymnoascus reessii, it represents a unique structural analogue within the broader roquefortine class of mycotoxins. Unlike its more prevalent congener, Roquefortine C, Roquefortine E possesses an additional isoprenyl group on the imidazole ring. This structural modification likely influences its biological activity, which has been reported as showing selective, albeit weak, antitumor properties. This technical guide provides a comprehensive overview of the available scientific data on Roquefortine E, including its physicochemical properties, isolation, structural elucidation, and preliminary biological evaluation, to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

Roquefortine E is a complex heterocyclic molecule with a molecular weight of 457.57 g/mol . Its structure features a central diketopiperazine core fused to a tryptoline system, with a characteristic exocyclic double bond connected to a substituted imidazole ring. The presence of two isoprenyl units is a distinguishing feature.



Property	Value	Source
Molecular Formula	C27H31N5O2	Clark et al., 2005
Molecular Weight	457.57 g/mol	Clark et al., 2005
Appearance	Amorphous solid	Clark et al., 2005
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	Bioaustralis Fine Chemicals

Experimental Protocols Isolation of Roquefortine E from Gymnoascus reessii

The following protocol is based on the methodology described by Clark et al. in the Journal of Natural Products (2005).

1. Fungal Cultivation:

- The producing organism, Gymnoascus reessii (MST-F8413), is cultured on solid-phase potato dextrose agar (PDA) in Petri dishes.
- The plates are incubated at room temperature for a period of 14 to 21 days, or until sufficient mycelial growth is observed.

2. Extraction:

- The agar and mycelial mass are diced and exhaustively extracted with a suitable organic solvent, such as ethyl acetate (EtOAc).
- The organic extract is then concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

 The crude extract is subjected to preliminary fractionation using a reversed-phase flash chromatography system (e.g., C18 silica gel). A step-gradient of increasing methanol (MeOH) in water (H2O) is employed as the mobile phase.



- Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC)
 or high-performance liquid chromatography (HPLC), are pooled.
- Final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and an isocratic or gradient elution with an acetonitrile (ACN)/H2O mobile phase, yielding pure **Roquefortine E**.

Structural Elucidation

The structure of **Roquefortine E** was determined through extensive spectroscopic analysis, as detailed in the initial isolation study.

Spectroscopic Data



Technique	Key Observations
¹H NMR	The proton NMR spectrum reveals signals characteristic of the tryptoline and imidazole ring systems, as well as two distinct isoprenyl groups. Key signals include aromatic protons, olefinic protons, and methyl singlets.
¹³ C NMR	The carbon NMR spectrum shows 27 distinct resonances, consistent with the molecular formula. Signals for carbonyl carbons of the diketopiperazine, aromatic and olefinic carbons, and aliphatic carbons of the isoprenyl groups are observed.
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula C27H31N5O2. Fragmentation patterns can provide further structural information.
Infrared (IR)	The IR spectrum typically shows absorption bands for N-H and C=O stretching, indicative of the amide functionalities in the diketopiperazine ring, as well as C=C and C-H stretching vibrations.
Ultraviolet (UV)	The UV spectrum in methanol exhibits absorption maxima characteristic of the chromophores present in the molecule.

Note: Specific chemical shift values and coupling constants are detailed in the primary literature (Clark et al., 2005).

Biological Activity

Preliminary studies have indicated that **Roquefortine E** possesses selective, yet weak, antitumor activity.[1] It is described as an analogue of Roquefortine C and shares structural similarities with phenylahistin, a known antimitotic agent, due to the additional isoprenyl unit on the imidazole moiety.[1]



Further in-depth studies on the cytotoxic profile and the specific cell lines sensitive to **Roquefortine E** are required to fully characterize its potential as an anticancer agent. The mechanism of its antitumor action has not yet been elucidated.

Synthesis and Biosynthesis

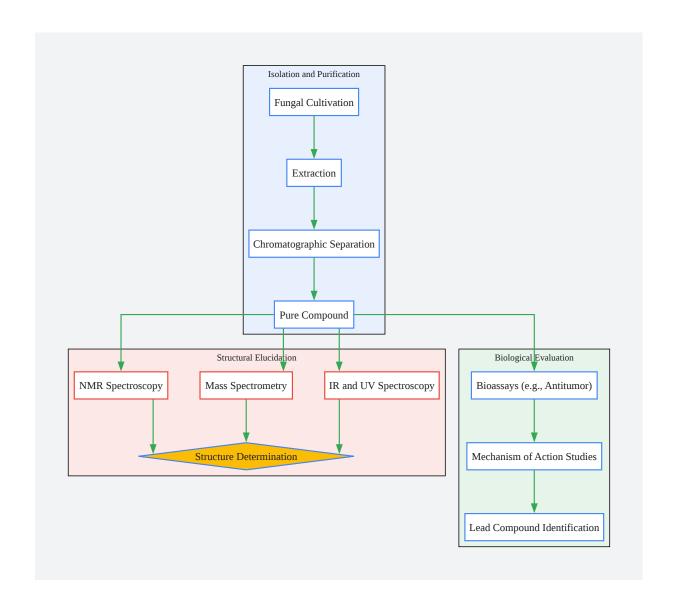
To date, a total synthesis of **Roquefortine E** has not been reported in the scientific literature. The structural complexity, particularly the stereochemistry of the fused ring system, presents a significant synthetic challenge.

The biosynthetic pathway of **Roquefortine E** has not been explicitly studied. However, it is likely to share early biosynthetic steps with Roquefortine C, which is known to be derived from the amino acids L-tryptophan and L-histidine. The biosynthesis of Roquefortine C involves a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine core, followed by prenylation. It can be hypothesized that the biosynthesis of **Roquefortine E** follows a similar pathway with an additional prenylation step on the imidazole ring.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the discovery and initial characterization of novel natural products like **Roquefortine E**.





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Workflow for Natural Product Discovery.



Conclusion

Roquefortine E is a rare and structurally interesting member of the roquefortine family of natural products. While its initial isolation and structural characterization have been established, there remains a significant gap in the understanding of its biological activity, mechanism of action, and synthetic accessibility. The preliminary data suggesting antitumor activity warrants further investigation, positioning **Roquefortine E** as a potential, albeit modest, lead compound for drug development. This guide consolidates the currently available information to facilitate and encourage further research into this unique fungal metabolite.

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